![molecular formula C13H16ClNO3 B1358869 1-(5-Chloro-2,4-dimethoxyphenyl)-4-piperidone CAS No. 250718-99-1](/img/structure/B1358869.png)
1-(5-Chloro-2,4-dimethoxyphenyl)-4-piperidone
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Overview
Description
The compound “1-(N-(5-Chloro-2,4-dimethoxyphenyl)carbamoyl)imidazole” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C12H12ClN3O3 .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2,4-dimethoxyphenyl isocyanate” has a molecular weight of 213.62 .
Physical And Chemical Properties Analysis
The compound “5-Chloro-2,4-dimethoxyphenyl isocyanate” has a molecular weight of 213.618 Da and a monoisotopic mass of 213.019272 Da .
Scientific Research Applications
Corrosion Inhibition
One of the notable applications of compounds closely related to 1-(5-Chloro-2,4-dimethoxyphenyl)-4-piperidone is in the field of corrosion inhibition. Piperidones, including variants such as N-chloro-2,6-diphenylpiperidin-4-one, have been examined for their ability to inhibit the corrosion of metals, particularly copper, in acidic environments like sulfuric acid. The efficiency of these inhibitors is attributed to their structure-dependent electron donor properties and the mode of adsorption on the metal surface, suggesting a chemisorption mechanism (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Molecular Interaction Studies
Piperidones have also been a subject of molecular interaction studies. Specifically, the dipolar interactions of 2,6-diphenyl piperidin-4-one and its derivatives with various phenols have been explored. These studies provide insights into the conformational preferences of piperidones and their interactions, hinting at their potential applications in designing molecular systems with specific interaction capabilities (Kumar, Sabesan, & Krishnan, 2002).
Synthetic Chemistry
In the realm of synthetic chemistry, derivatives of piperidone are integral in synthesizing a range of heterocyclic compounds. For instance, they have been used in the synthesis of rac-Tetrahydrorotundine, a compound with potential biological activity, illustrating the role of piperidone derivatives as key intermediates in the synthesis of complex molecular structures (Kametani & Nomura, 1961).
Conformational Analysis
Piperidone derivatives have been studied for their conformational dynamics as well. For instance, the determination of rotational barriers in 2-arylpiperidines provides valuable information about the structural and electronic factors influencing molecular flexibility and stability. These insights are crucial for understanding the behavior of such compounds under various conditions, impacting their potential applications in medicinal chemistry and material science (Giralt, Feliz, Rubiralta, & Bosch, 1984).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with serine/threonine-protein kinase chk1 , which plays a crucial role in DNA damage response and cell cycle regulation .
Mode of Action
It can be inferred that the compound may interact with its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinase chk1 , it may influence pathways related to DNA damage response and cell cycle regulation .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Given its potential interaction with serine/threonine-protein kinase chk1 , it may influence cellular processes related to DNA damage response and cell cycle regulation .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s action .
properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-17-12-8-13(18-2)11(7-10(12)14)15-5-3-9(16)4-6-15/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBERZWFCQPHSOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2CCC(=O)CC2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640941 |
Source
|
Record name | 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one | |
CAS RN |
250718-99-1 |
Source
|
Record name | 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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